molecular formula C9H12ClNO3 B6176581 methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride CAS No. 2551115-86-5

methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride

Cat. No.: B6176581
CAS No.: 2551115-86-5
M. Wt: 217.6
InChI Key:
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Description

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₃NO₃·HCl. It is a derivative of furan, a heterocyclic organic compound, and contains an aminocyclopropyl group attached to the furan ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with furan-2-carboxylic acid or its derivatives.

  • Amination Reaction: The furan ring is functionalized with an aminocyclopropyl group through amination reactions

  • Esterification: The carboxylic acid group is then converted to its methyl ester form using methanol in the presence of an acid catalyst.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the furan ring or the aminocyclopropyl group.

  • Substitution: Substitution reactions can occur at different positions on the furan ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives, such as furan-2,5-dicarboxylic acid.

  • Reduction Products: Reduced furan derivatives, such as tetrahydrofuran derivatives.

  • Substitution Products: Substituted furan derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

Biology: In biological research, methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride can be used to study enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure may be useful in designing new pharmaceuticals with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 5-(1-methylamino)cyclopropyl)furan-2-carboxylate hydrochloride: Similar structure but with a methyl group instead of an amino group.

  • Furan-2-carboxylic acid derivatives: Other derivatives of furan-2-carboxylic acid with different substituents.

Uniqueness: Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is unique due to its aminocyclopropyl group, which imparts distinct chemical and biological properties compared to other furan derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2551115-86-5

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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